BenchChemオンラインストアへようこそ!

Sphinganine-1-phosphate (d17:0)

Lipidomics Mass spectrometry Sphingolipid quantification

Procure Sphinganine-1-phosphate (d17:0) for unambiguous absolute quantification workflows. Its non-endogenous 17-carbon backbone provides a unique mass absent in mammalian matrices, granting baseline resolution from interfering d18:0/d18:1 species in UPLC/LC-MS/MS methods. This odd-chain analog also serves as a selective pharmacological probe: it maintains near-equipotent agonist activity at EDG-1/3/6 receptors while displaying a 20-30-fold potency drop at EDG-5 (S1P₂) compared to S1P, critical for receptor-subtype attribution studies. Not substitutable with even-chain sphingolipids. Select high-purity (>99%) stocks for reliable analytical tracing and metabolic flux analysis.

Molecular Formula C17H38NO5P
Molecular Weight 367.5 g/mol
Cat. No. B1306711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphinganine-1-phosphate (d17:0)
Molecular FormulaC17H38NO5P
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O
InChIInChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1
InChIKeyRTCZJPCPBSBOKB-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphinganine-1-phosphate (d17:0): An Odd-Chain Dihydro-S1P Analog for Metabolic Tracing and Receptor Pharmacology Studies


Sphinganine-1-phosphate (d17:0), also designated C17 dihydrosphingosine-1-phosphate, is a synthetic sphingolipid analog characterized by a 17-carbon saturated sphingoid base [1]. It is structurally analogous to the endogenous compounds sphinganine-1-phosphate (d18:0, dihydro-S1P) and sphingosine-1-phosphate (d18:1, S1P), but differs in possessing a 17-carbon aliphatic chain . This compound functions as an agonist at sphingosine-1-phosphate (S1P) receptors and serves as a non-endogenous internal standard for mass spectrometric quantification of sphingolipid species .

Why Sphinganine-1-phosphate (d17:0) Cannot Be Substituted with d18:0 or d18:1 Analogs in Quantitative and Mechanistic Studies


Despite functional overlap with endogenous d18:0 dihydro-S1P and d18:1 S1P, sphinganine-1-phosphate (d17:0) possesses distinct structural and analytical properties that render it non-substitutable in specific research contexts. In mass spectrometry-based quantification, the 17-carbon backbone provides a unique molecular mass that is absent from mammalian biological matrices, enabling its use as a precise internal standard without endogenous interference . Pharmacologically, while all three compounds activate S1P receptors, d18:0 dihydro-S1P displays approximately 20-50-fold lower potency than d18:1 S1P in rat aortic smooth-muscle cells, and exhibits receptor subtype-specific activity differences, with d18:0 being only slightly less potent than S1P at EDG-1, EDG-3, and EDG-6 but 20-30-fold less potent at EDG-5 [1]. Furthermore, the odd-chain C17 backbone of d17:0 alters metabolic flux through the sphingolipid pathway relative to even-chain analogs, as demonstrated by differential incorporation rates into ceramides and complex sphingolipids in yeast models [2]. These chain-length-dependent and receptor-subtype-specific differences preclude simple interchange among d17:0, d18:0, and d18:1 compounds in quantitative analytical workflows and pharmacological investigations.

Quantitative Evidence Guide: Sphinganine-1-phosphate (d17:0) Differentiation Data vs. d18:0 and d18:1 Analogs


Analytical Quantification: d17:0 as a Non-Endogenous Internal Standard for Sphingolipid LC-MS/MS

Sphinganine-1-phosphate (d17:0) serves as a validated internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of sphingolipids, leveraging its 17-carbon backbone that is absent from mammalian endogenous sphingolipid pools . This odd-chain feature enables chromatographic separation and distinct mass spectrometric detection without interference from endogenous d18:0 and d18:1 species that constitute the mammalian sphingolipid background [1]. Analytical validation studies using C17-sphingosine 1-phosphate as an internal standard have achieved a linearity range of 2-100 ng/mL with correlation coefficients exceeding 0.999, demonstrating method robustness and precision [2].

Lipidomics Mass spectrometry Sphingolipid quantification

Metabolic Flux Tracing: C17 Backbone Enables Pathway Analysis Not Achievable with d18:0

The odd-chain C17 backbone of sphinganine-1-phosphate (d17:0) and its precursor C17-dihydrosphingosine enables unambiguous metabolic flux tracing through the sphingolipid biosynthetic pathway in vivo, a capability that even-chain d18:0 analogs cannot provide due to their indistinguishability from endogenous species [1]. In yeast model systems, exogenously supplied C17-dihydrosphingosine is incorporated into ceramides in a time- and concentration-dependent manner, and these C17-ceramides are subsequently metabolized to inositol phosphorylceramide (IPC) and mannosylinositol phosphorylceramide (MIPC), demonstrating that the tracer can decipher regulation of both early and late pathway steps [2]. This incorporation is inhibited by fumonisin B1, a ceramide synthase inhibitor, and is greatly reduced in lac1/lag1 double mutant cells lacking ceramide synthase components, confirming pathway specificity [3].

Metabolic flux analysis Sphingolipid biosynthesis Ceramide synthase

Receptor Pharmacology: Dihydro-S1P (d18:0) Displays Reduced S1P Receptor Potency vs. S1P (d18:1)

In direct pharmacological comparison, dihydrosphingosine 1-phosphate (dhS1P, d18:0) exhibits approximately 20-50-fold lower potency than sphingosine-1-phosphate (S1P, d18:1) in stimulating cytosolic calcium increase, thymidine incorporation (DNA synthesis), and inhibition of cell migration in rat aortic smooth-muscle cells (AoSMCs) [1]. This potency difference is receptor subtype-specific: in CHO cells overexpressing individual S1P receptor subtypes, d18:0 is 20-30-fold less potent than d18:1 for displacement of [³H]S1P binding and inositol phosphate response at EDG-5 (S1P₂), but only slightly (not more than 3-fold) less potent at EDG-1 (S1P₁), EDG-3 (S1P₃), and EDG-6 (S1P₄) [2]. Northern blotting confirmed that EDG-5 is the most abundantly expressed S1P receptor subtype in AoSMCs, explaining the larger potency differential observed in these primary cells [3].

S1P receptor pharmacology EDG receptors Signal transduction

Neural Progenitor Cell Pharmacology: dhS1P Exhibits Enhanced Functional Potency vs. S1P in Human hES-NEP Cells

In contrast to the reduced potency observed in vascular smooth-muscle cells, dihydrosphingosine 1-phosphate (dhS1P, d18:0) demonstrates enhanced functional potency relative to sphingosine-1-phosphate (S1P, d18:1) in human embryonic stem cell-derived neural epithelial progenitor (hES-NEP) cells [1]. Specifically, dhS1P is a more potent stimulator of cAMP inhibition and Smad phosphorylation than S1P in this neural progenitor model [2]. This enhanced apparent potency is attributed, at least in part, to more persistent extracellular presence of dhS1P when applied to human neural progenitors, rather than to intrinsically higher activity at S1P receptors [3]. The finding establishes cell-type-specific pharmacology for dihydro-S1P species that differs markedly from the S1P receptor subtype selectivity pattern observed in non-neural cell types.

Neural development S1P receptors Progenitor cell biology

Glaucoma Biomarker Association: Reduced d17:0 Levels in Primary Open-Angle Glaucoma Trabecular Meshwork

Sphinganine-1-phosphate (d17:0) levels are significantly lower in surgical and cadaver trabecular meshwork samples isolated from patients with primary open-angle glaucoma compared with control samples, as documented in multiple independent product datasheets and referenced studies [1]. While this observation is based on measurements of the endogenous C17 sphingoid base 1-phosphate pool rather than exogenously applied compound, it establishes pathophysiological relevance for this specific chain-length variant in ocular physiology . The association suggests that C17 sphingolipid species may serve as potential biomarkers for glaucomatous changes in the trabecular meshwork outflow pathway .

Ophthalmology Glaucoma biomarkers Trabecular meshwork

Primary Research and Industrial Application Scenarios for Sphinganine-1-phosphate (d17:0)


Internal Standard for Quantitative Sphingolipid LC-MS/MS in Clinical and Preclinical Studies

Sphinganine-1-phosphate (d17:0) is deployed as a non-endogenous internal standard in UPLC-MS/MS and LC-MS/MS workflows for absolute quantification of sphingosine-1-phosphate (S1P), dihydro-S1P, and related sphingoid base 1-phosphates in biological matrices including serum, plasma, tissue homogenates, and cell lysates [1]. The 17-carbon backbone provides a unique mass-to-charge ratio that is absent from mammalian sphingolipid pools, enabling chromatographic resolution and distinct multiple reaction monitoring (MRM) transitions without interference from endogenous d18:0 and d18:1 species . Validated methods using C17-S1P as an internal standard achieve linearity ranges of 2-100 ng/mL with correlation coefficients exceeding 0.999 and lower limits of quantification of 5.0 ng/mL for S1P, suitable for both basic research and clinical biomarker studies [2].

Metabolic Flux Tracing of Sphingolipid Biosynthesis and Ceramide Synthase Activity

C17-dihydrosphingosine and its 1-phosphate derivative sphinganine-1-phosphate (d17:0) function as metabolic tracers for dissecting the flux of long-chain bases through the sphingolipid biosynthetic pathway in vivo and in cultured cells [1]. Exogenously supplied C17-sphingoid bases are incorporated into C17-ceramides and subsequently into complex sphingolipids (IPC, MIPC) in a time- and concentration-dependent manner, enabling mass spectrometric tracking of pathway dynamics that cannot be resolved using even-chain d18:0 analogs due to endogenous background interference . This application is particularly valuable for investigating ceramide synthase regulation, sphingolipid metabolic diseases, and the mechanism of action of ceramide synthase inhibitors such as fumonisin B1 [2].

Pharmacological Dissection of S1P Receptor Subtype-Specific Signaling

Dihydrosphingosine 1-phosphate compounds (d17:0 and d18:0) serve as pharmacological tools for discriminating S1P receptor subtype contributions to cellular responses, based on their receptor selectivity profile [1]. These compounds are approximately 20-30-fold less potent than S1P at EDG-5 (S1P₂) receptors while maintaining near-equivalent potency at EDG-1 (S1P₁), EDG-3 (S1P₃), and EDG-6 (S1P₄) receptors (≤3-fold difference), enabling investigators to attribute cellular responses to specific receptor subtypes when used in conjunction with S1P (d18:1) as a pan-agonist control . This application is relevant for cardiovascular research (vascular smooth-muscle cells), immunology (lymphocyte trafficking), and neurobiology [2].

Neural Development and Neurotoxicity Studies Involving Sphingolipid Signaling

Sphinganine-1-phosphate (d17:0/d18:0) is a relevant tool for investigating sphingolipid signaling in neural progenitor cells, neural development, and neurotoxicity models [1]. In human embryonic stem cell-derived neural epithelial progenitor (hES-NEP) cells, dhS1P exhibits enhanced functional potency relative to S1P for cAMP inhibition and Smad phosphorylation, a cell-type-specific pharmacology that diverges from the potency hierarchy observed in vascular and immune cells . This distinct profile supports the use of dihydro-S1P compounds in studies of neural tube defects, fumonisin B1 developmental neurotoxicity, and the role of sphingolipid signaling in neural differentiation and migration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphinganine-1-phosphate (d17:0)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.